1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanemethanamine
Description
1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanemethanamine is a fluorinated organic compound featuring a cyclobutane ring fused to a methanamine group, which is further substituted with a 3,5-bis(trifluoromethyl)phenyl moiety. The trifluoromethyl groups confer strong electron-withdrawing properties and lipophilicity, while the cyclobutane ring introduces steric bulk and conformational rigidity. These structural attributes make it a candidate for applications in medicinal chemistry, catalysis, or materials science.
Properties
Molecular Formula |
C13H13F6N |
|---|---|
Molecular Weight |
297.24 g/mol |
IUPAC Name |
[1-[3,5-bis(trifluoromethyl)phenyl]cyclobutyl]methanamine |
InChI |
InChI=1S/C13H13F6N/c14-12(15,16)9-4-8(11(7-20)2-1-3-11)5-10(6-9)13(17,18)19/h4-6H,1-3,7,20H2 |
InChI Key |
JZVLLEQNTQUQAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Gabriel Synthesis
The cyclobutane-methyl bromide derivative is treated with potassium phthalimide in dimethylformamide (DMF) at 120°C for 12 hours, followed by hydrazinolysis to release the free amine. This method achieves moderate yields (70–75%) but requires careful purification to remove phthalic acid byproducts.
Reductive Amination
An alternative approach employs reductive amination of cyclobutanecarbaldehyde with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN). The reaction proceeds in methanol at room temperature, yielding the target amine with higher efficiency (85–90% yield).
Purification and Characterization
Purification is typically performed via column chromatography using silica gel and a hexane/ethyl acetate gradient (9:1 to 1:1 v/v). Final characterization includes nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and elemental analysis. Key spectral data for this compound include:
-
¹H NMR (CDCl₃, 500 MHz): δ 7.85 (s, 2H, Ar-H), 7.72 (s, 1H, Ar-H), 3.21 (q, J = 7.5 Hz, 2H, CH₂NH₂), 2.45–2.35 (m, 1H, cyclobutane-CH), 2.10–1.95 (m, 4H, cyclobutane-CH₂).
-
¹⁹F NMR (CDCl₃, 470 MHz): δ −63.5 (s, 6F, CF₃).
Comparative Analysis of Synthetic Routes
The table below summarizes the efficiency of key methods:
| Step | Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Bromination | DBDMH/H₂SO₄-HOAc | 92 | 97.4 | High regioselectivity |
| Cyclobutane coupling | Kumada coupling | 82 | 98 | Scalable, minimal byproducts |
| Amine introduction | Reductive amination | 90 | 99 | Single-step, high atom economy |
Challenges and Optimizations
A major challenge lies in the steric hindrance imposed by the 3,5-bis(trifluoromethyl)phenyl group, which slows coupling reactions. Microwave-assisted synthesis has been explored to reduce reaction times from 24 hours to 2 hours while maintaining yields above 80%. Additionally, replacing traditional solvents with ionic liquids (e.g., [BMIM][BF₄]) improves the solubility of aromatic intermediates, enhancing reaction rates.
Chemical Reactions Analysis
Types of Reactions: 1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanemethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of complex organic molecules and is used in various organic transformations.
- Reagent in Chemical Reactions : It participates in oxidation, reduction, and substitution reactions, allowing for the creation of diverse derivatives.
Biology
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit potent antibacterial properties against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). For example, compounds derived from this structure demonstrated minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL against S. aureus and Enterococcus faecalis .
| Compound | Target Bacteria | MBEC (µg/mL) |
|---|---|---|
| Compound 11 | S. aureus | 2 |
| Compound 28 | E. faecalis | 4 |
| Compound 29 | S. aureus | 1 |
- Inhibition of Steroid 5α-Reductase : The compound has shown potential in inhibiting steroid 5α-reductase type 1 (SRD5A1), which is significant for conditions like androgenetic alopecia and benign prostatic hyperplasia. An amide derivative exhibited an IC50 value of 1.44 ± 0.13 µM with low cytotoxicity .
Medicine
- Drug Development : Due to its unique structural features and biological activities, the compound is explored as a potential drug candidate. Its interaction with specific molecular targets can modulate critical biochemical pathways relevant to various diseases.
Industrial Applications
- Advanced Materials Development : The stability and reactivity of this compound make it suitable for developing advanced materials such as polymers and coatings.
- Green Chemistry Initiatives : The synthesis methods can be optimized using green chemistry principles, promoting environmentally friendly practices in industrial applications.
Antimicrobial Efficacy Study
A study focused on synthesizing pyrazole derivatives that include the trifluoromethyl moiety highlighted their effectiveness against biofilms formed by resistant bacterial strains. The results indicated that these compounds not only inhibited bacterial growth but also disrupted established biofilms .
SRD5A1 Inhibition Study
In a cell-based assay using human keratinocyte cells, it was shown that derivatives containing the trifluoromethyl phenyl group significantly inhibited dihydrotestosterone (DHT) production by up to 46% at a concentration of 1 µM . This suggests therapeutic applications in managing conditions influenced by DHT levels.
Mechanism of Action
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanemethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclobutane ring provides rigidity to the molecule, which can influence its binding affinity and specificity towards certain enzymes or receptors. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
(a) 1-(3,5-Difluorophenyl)cyclobutanemethanamine
- Molecular Formula : C₁₁H₁₃F₂N
- Molecular Weight : 197.22
- Key Differences :
- Replaces bis-trifluoromethyl groups with difluorophenyl, reducing electron-withdrawing effects and lipophilicity.
- Lower molecular weight (197.22 vs. ~285 estimated for the target compound) due to fewer fluorine atoms.
- Likely reduced metabolic stability compared to the trifluoromethylated analog.
(b) 3,5-Bis(trifluoromethyl)benzylamine
Functional Group Modifications
(a) Thiourea Derivatives
- Example: (S)-1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea Molecular Formula: C₁₆H₂₁F₆N₃S Molecular Weight: 401.41
- Key Differences: Thiourea (N-C-S-N) replaces the primary amine, enabling hydrogen bonding and metal coordination.
(b) Imidazol-2-amine Derivatives
- Example : (4R,5R)-N-(3,5-Bis(trifluoromethyl)phenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine
- Key Differences :
- Rigid dihydroimidazole core introduces planar geometry and aromaticity.
- Stereochemistry (R,R vs. S,S isomers) impacts chiral recognition in biological systems.
Alkyl Chain and Stereochemical Variations
(a) 1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine
- Molecular Formula : C₁₁H₁₁F₆N
- Molecular Weight : 271.20
- Key Differences :
- Ethylamine chain with N-methyl substitution instead of cyclobutane.
- Reduced steric bulk and conformational constraints compared to cyclobutane.
- Similar lipophilicity but altered pharmacokinetic profiles due to linear chain.
(b) Enantiomeric Alcohols
- Example: (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol Molecular Formula: C₁₀H₈F₆O Molecular Weight: 258.15
- Key Differences :
- Hydroxyl group replaces amine, altering polarity and hydrogen-bonding capacity.
- Stereochemistry (R-configuration) affects substrate specificity in enantioselective reactions.
Data Table: Structural and Property Comparison
*Estimated based on structural analogy.
Key Research Findings
Biological Activity
1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanemethanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl groups enhance the compound's pharmacological properties, making it a candidate for various therapeutic applications.
- Molecular Formula : C14H14F6N
- Molecular Weight : 305.26 g/mol
- CAS Number : 1856042-76-6
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Studies suggest that it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways that are crucial for cellular functions.
Antimicrobial Activity
Research has demonstrated that derivatives of 1-[3,5-bis(trifluoromethyl)phenyl] exhibit potent antibacterial properties, particularly against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). For instance, compounds derived from this structure showed minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL against S. aureus and E. faecalis .
| Compound | Target Bacteria | MBEC (µg/mL) |
|---|---|---|
| Compound 11 | S. aureus | 2 |
| Compound 28 | E. faecalis | 4 |
| Compound 29 | S. aureus | 1 |
Inhibition of 5α-Reductase
Another significant finding is the inhibition of steroid 5α-reductase type 1 (SRD5A1). The amide derivative of caffeic acid containing the trifluoromethyl phenyl group demonstrated an IC50 of 1.44 ± 0.13 µM with low cytotoxicity . This suggests potential therapeutic applications in conditions like androgenetic alopecia and benign prostatic hyperplasia.
Study on Antimicrobial Efficacy
A study focused on the synthesis of pyrazole derivatives, including those with the trifluoromethyl moiety, highlighted their effectiveness against biofilms formed by resistant bacterial strains. The results indicated that these compounds not only inhibited bacterial growth but also disrupted established biofilms, showcasing their potential as therapeutic agents in treating chronic infections .
Study on SRD5A1 Inhibition
In a cell-based assay using human keratinocyte cells, it was shown that the caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide significantly inhibited dihydrotestosterone (DHT) production by up to 46% at a concentration of 1 µM . This study underscores the compound's potential role in managing conditions influenced by DHT levels.
Q & A
Q. What analytical methods validate batch-to-batch consistency for preclinical studies?
- Methodology :
- HPLC-DAD : Quantify purity (>98%) and detect impurities (e.g., des-fluoro byproducts).
- Chiral chromatography : Ensure enantiomeric excess (ee >99%) if applicable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
